3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a piperazine ring, which is further substituted with a pyrimidine ring containing a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated pyrimidine derivative.
Synthesis of the Piperazine Ring: Piperazine is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The pyrimidine-pyrrolidine intermediate is coupled with the piperazine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the pyrrolidine and piperazine rings.
Reduction: Amines or aldehydes derived from the carbonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is investigated for its potential as a therapeutic agent. It has shown promise in targeting specific receptors and enzymes, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in inhibition or activation of biological pathways, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-{4-[4-(morpholin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: Similar structure but with a morpholine ring instead of pyrrolidine.
3-{4-[4-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: Contains a piperidine ring instead of pyrrolidine.
3-{4-[4-(azepan-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: Features an azepane ring in place of pyrrolidine.
Uniqueness
The uniqueness of 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, can influence the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c19-14-15-16(4-3-6-20-15)23-10-12-25(13-11-23)18-21-7-5-17(22-18)24-8-1-2-9-24/h3-7H,1-2,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYFKPVEFVPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(N=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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